6-Methylanthranilic acid

Description

The exact mass of the compound 2-Amino-6-methylbenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

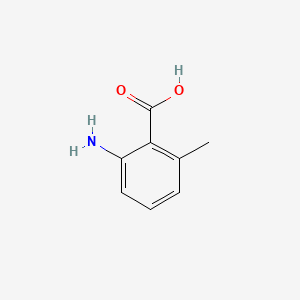

Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-methylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4H,9H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHYVBIXKORFHFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90195979 |

Source

|

| Record name | 6-Methylanthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90195979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4389-50-8 |

Source

|

| Record name | 6-Methylanthranilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004389508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methylanthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90195979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-6-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Methylanthranilic Acid: A Technical Guide for Researchers

CAS Number: 4389-50-8

This technical guide provides an in-depth overview of 6-Methylanthranilic acid, a versatile building block in organic and medicinal chemistry. The information is tailored for researchers, scientists, and professionals in drug development, presenting key properties, experimental methodologies, and potential biological activities.

Chemical and Physical Properties

This compound, also known as 2-amino-6-methylbenzoic acid, is a substituted aromatic amino acid. Its chemical structure features a benzoic acid scaffold with an amino group and a methyl group at positions 2 and 6, respectively. This substitution pattern imparts specific chemical reactivity and physical characteristics to the molecule. A summary of its key quantitative properties is provided in the table below.

| Property | Value | Source(s) |

| CAS Number | 4389-50-8 | N/A |

| Molecular Formula | C₈H₉NO₂ | N/A |

| Molecular Weight | 151.16 g/mol | N/A |

| Melting Point | 128-130 °C (decomposes) | [1] |

| Boiling Point | Not available | N/A |

| pKa | 3.187 | N/A |

| Solubility | Soluble in methanol | N/A |

Synthesis and Reactivity

A common and established method for the synthesis of this compound is the catalytic hydrogenation of 2-methyl-6-nitrobenzoic acid.[2] This reaction typically involves the reduction of the nitro group to an amine using a catalyst such as palladium on carbon (Pd/C) in a suitable solvent like methanol.

The presence of the amino and carboxylic acid functional groups makes this compound a valuable intermediate for a variety of chemical transformations. It can undergo reactions typical of primary amines, such as diazotization, and reactions characteristic of carboxylic acids, including esterification and amide bond formation. Its utility as a building block in peptide synthesis has been noted.[1]

Experimental Protocols

Synthesis of this compound via Catalytic Hydrogenation of 2-Methyl-6-nitrobenzoic Acid

This protocol is a general procedure and may require optimization based on specific laboratory conditions and available equipment.

Materials:

-

2-Methyl-6-nitrobenzoic acid

-

10% Palladium on carbon (Pd/C) catalyst

-

Methanol

-

Hydrogen gas (H₂)

-

Hydrogenation vessel (e.g., Parr hydrogenator or a flask with a balloon of H₂)

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Buchner funnel with filter paper or Celite®)

Procedure:

-

In a suitable hydrogenation vessel, dissolve 2-methyl-6-nitrobenzoic acid in methanol.

-

Carefully add the 10% Pd/C catalyst to the solution. The catalyst loading is typically 5-10 mol% relative to the substrate.

-

Seal the vessel and purge it with an inert gas, such as nitrogen or argon, to remove any air.

-

Introduce hydrogen gas into the vessel to the desired pressure.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), until the starting material is consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® or filter paper to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by recrystallization from an appropriate solvent system.

Solution-Phase Peptide Synthesis using this compound

This protocol outlines the general steps for incorporating this compound into a dipeptide using solution-phase synthesis.

Materials:

-

This compound (with its amino group protected, e.g., as a Boc or Fmoc derivative)

-

Another amino acid with its carboxyl group protected (e.g., as a methyl or ethyl ester)

-

Coupling agent (e.g., DCC, EDC)

-

Appropriate solvents (e.g., DCM, DMF)

-

Reagents for deprotection of the protecting groups

Procedure:

-

Protection: Protect the amino group of this compound (e.g., with a Boc group) and the carboxyl group of the second amino acid (e.g., as a methyl ester).

-

Coupling: Dissolve the protected this compound and the protected second amino acid in a suitable solvent. Add the coupling agent (e.g., DCC) to facilitate the formation of the peptide bond.

-

Work-up and Purification: After the reaction is complete, remove the byproducts of the coupling reaction (e.g., DCU if DCC is used) by filtration. Purify the resulting dipeptide by techniques such as column chromatography or recrystallization.

-

Deprotection: Selectively remove the protecting groups from the N-terminus and C-terminus of the dipeptide to yield the final product.

Potential Applications in Drug Development

Derivatives of anthranilic acid are known to possess a range of biological activities, including anti-inflammatory and analgesic properties. This has led to the exploration of this compound and its derivatives as potential therapeutic agents.

Anti-inflammatory Activity

The anti-inflammatory effects of anthranilic acid derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key enzymes in the inflammatory pathway.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay (Adapted)

This is a generalized protocol for a colorimetric COX inhibitor screening assay that can be adapted to test this compound.

Materials:

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

-

Test compound (this compound dissolved in a suitable solvent, e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of the assay buffer, heme, enzymes, arachidonic acid, and the test compound at the desired concentrations.

-

Assay Setup: In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2) to the appropriate wells.

-

Inhibitor Addition: Add the solution of this compound at various concentrations to the inhibitor wells. For control wells, add the solvent alone.

-

Pre-incubation: Incubate the plate for a short period to allow the inhibitor to interact with the enzyme.

-

Substrate Addition: Add the colorimetric substrate to all wells, followed by the addition of arachidonic acid to initiate the reaction.

-

Measurement: Immediately read the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) over a specific time period.

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition of COX activity by this compound at each concentration and calculate the IC₅₀ value.

Potential Involvement in Signaling Pathways

While direct evidence for the role of this compound in specific signaling pathways is limited, the known interactions of its derivatives with key inflammatory mediators suggest a potential for modulating cellular signaling.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway:

Derivatives of anthranilic acid have been shown to interact with targets such as mitogen-activated protein kinases (MAPKs). The MAPK signaling cascade is a crucial pathway involved in regulating a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis. It is plausible that this compound or its derivatives could exert their biological effects by modulating the activity of components within this pathway. Further research is needed to elucidate the specific interactions and downstream consequences.

Conclusion

This compound is a valuable chemical entity with established methods for its synthesis and clear potential for applications in drug discovery, particularly in the development of anti-inflammatory agents. Its utility as a building block in organic synthesis further underscores its importance for the research community. The provided protocols and conceptual frameworks for its biological evaluation are intended to serve as a foundation for further investigation into the therapeutic potential of this and related compounds.

References

Synthesis of 6-Methylanthranilic acid from 2-methyl-6-nitrobenzoic acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of 6-methylanthranilic acid from 2-methyl-6-nitrobenzoic acid, a critical transformation in the preparation of various pharmaceutical and fine chemical intermediates. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of prevalent synthetic methodologies. Key aspects covered include a comparative analysis of different reduction methods, detailed experimental protocols, and a summary of the physicochemical properties of the starting material and the final product.

Introduction

This compound is a valuable building block in organic synthesis, serving as a precursor to a range of biologically active molecules. Its synthesis predominantly involves the reduction of the nitro group of 2-methyl-6-nitrobenzoic acid. The choice of the reduction method is crucial and depends on factors such as yield, scalability, cost, and functional group tolerance. This guide explores the most common and effective methods for this conversion: catalytic hydrogenation, metal-mediated reductions (using iron or tin in acidic media), and reduction with sodium dithionite.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of the reactant and product is essential for safe handling, reaction optimization, and purification.

Table 1: Physicochemical Properties of 2-Methyl-6-nitrobenzoic Acid

| Property | Value | Reference |

| CAS Number | 13506-76-8 | [1] |

| Molecular Formula | C₈H₇NO₄ | [1] |

| Molecular Weight | 181.15 g/mol | [1] |

| Melting Point | 153-157 °C | |

| Appearance | Pale yellow solid | |

| Solubility | Soluble in DMSO and Methanol | [2] |

| pKa | 1.87 (25 °C) | [2] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 4389-50-8 | [3] |

| Molecular Formula | C₈H₉NO₂ | [3] |

| Molecular Weight | 151.16 g/mol | [3] |

| Melting Point | Not available | |

| Appearance | Solid | [3] |

| Purity | Typically 95-99% | [3] |

Synthetic Methodologies: A Comparative Overview

The reduction of the nitro group in 2-methyl-6-nitrobenzoic acid is the cornerstone of this synthesis. Several methods are commonly employed, each with its own set of advantages and disadvantages.

Table 3: Comparison of Reduction Methods for the Synthesis of this compound

| Method | Reagents & Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |

| Catalytic Hydrogenation | H₂ (gas), 5-10% Pd/C | Methanol or Ethanol | Room Temperature | 2-12 | >95 | Highly efficient and clean, but requires specialized hydrogenation equipment.[3] |

| Transfer Hydrogenation | Formic acid or Ammonium formate, 10% Pd/C | Methanol or Ethanol | Reflux (~65) | 1-6 | High | Avoids the need for pressurized hydrogen gas.[3] |

| Iron/Acid Reduction | Iron powder, Acetic Acid | Ethanol/Water | Reflux | 2-4 | 85-95 | Cost-effective and robust, though workup to remove iron salts can be tedious.[3] |

| Tin/Acid Reduction | Granulated Tin, Hydrochloric Acid | Ethanol | Reflux | ~0.5 | Moderate to High | A classic method, but the workup can be messy.[2] |

| Sodium Dithionite Reduction | Sodium dithionite (Na₂S₂O₄) | DMF/water, DMSO, or ethanol/water | Room Temperature to mild heating | Variable | High | Offers mild reaction conditions and high chemoselectivity.[1][4] |

Experimental Protocols

The following section provides detailed experimental procedures for the synthesis of this compound using the aforementioned methods.

Catalytic Hydrogenation

This method is highly efficient and typically provides a very clean product.[3]

Materials:

-

2-Methyl-6-nitrobenzoic acid

-

10% Palladium on Carbon (Pd/C) catalyst (50% wet)

-

Methanol (reagent grade)

-

Hydrogen gas (high purity)

-

Inert gas (Nitrogen or Argon)

-

Parr Hydrogenator or similar hydrogenation apparatus

-

Celite® or other filter aid

Procedure:

-

In a suitable pressure vessel, dissolve 2-methyl-6-nitrobenzoic acid (1.0 eq) in methanol (10-20 mL per gram of substrate).

-

Carefully add the 10% Pd/C catalyst (1-5 mol% Pd relative to the substrate) to the solution.

-

Seal the reaction vessel and connect it to the hydrogenation apparatus.

-

Purge the vessel with an inert gas (e.g., nitrogen or argon) three times to remove any oxygen.

-

Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to yield crude this compound.

-

The crude product can be further purified by recrystallization.

Iron/Acetic Acid Reduction

This is a cost-effective and robust method for the reduction of nitroarenes.[3]

Materials:

-

2-Methyl-6-nitrobenzoic acid

-

Iron powder (fine grade)

-

Glacial Acetic Acid

-

Ethanol

-

Water

-

Sodium carbonate or Sodium hydroxide solution

-

Ethyl acetate

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, add 2-methyl-6-nitrobenzoic acid (1.0 eq) and a mixture of ethanol and water (e.g., 4:1 v/v, 20-30 mL per gram of substrate).

-

Add iron powder (3-5 eq) to the mixture.

-

Heat the suspension to reflux with vigorous stirring.

-

Slowly add glacial acetic acid (a suitable amount to maintain an acidic medium) dropwise to the refluxing mixture.

-

Continue heating at reflux for 2-4 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction to room temperature and filter the hot solution through Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol.

-

Combine the filtrates and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and water.

-

Basify the aqueous layer with a sodium carbonate or sodium hydroxide solution to a pH of 8-9.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.

Tin/Hydrochloric Acid Reduction

A traditional method for nitro group reduction.[2]

Materials:

-

2-Methyl-6-nitrobenzoic acid

-

Granulated Tin

-

Concentrated Hydrochloric Acid

-

Sodium hydroxide solution

-

Diethyl ether or Toluene

Procedure:

-

Combine 2-methyl-6-nitrobenzoic acid (1.0 eq) and granulated tin (2.5-3.0 eq) in a round-bottom flask.

-

Add a stir bar and set up the flask for reflux.

-

Carefully add concentrated hydrochloric acid. The reaction is exothermic.

-

Reflux the mixture with stirring until the tin has mostly dissolved (about 30 minutes).

-

Cool the reaction flask in an ice bath.

-

Slowly add a concentrated solution of sodium hydroxide with stirring to precipitate the tin salts and deprotonate the amino group. Ensure the final solution is basic.

-

Extract the product with diethyl ether or toluene.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield the product.

Sodium Dithionite Reduction

This method utilizes a mild reducing agent and is known for its chemoselectivity.[1][4]

Materials:

-

2-Methyl-6-nitrobenzoic acid

-

Sodium dithionite (Na₂S₂O₄)

-

Solvent (e.g., DMF/water, DMSO, or ethanol/water)

-

Sodium bicarbonate (optional)

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve 2-methyl-6-nitrobenzoic acid in the chosen solvent system in a round-bottom flask equipped with a magnetic stirrer.

-

In a separate container, prepare a solution of sodium dithionite in water.

-

Slowly add the aqueous sodium dithionite solution to the solution of the nitro compound with vigorous stirring. The reaction can be exothermic.

-

Monitor the reaction by TLC. The reaction time will vary depending on the substrate and conditions.

-

Upon completion, if the product precipitates, it can be collected by filtration. Otherwise, extract the aqueous layer with an organic solvent such as ethyl acetate (2-3 times).[4]

-

Combine the organic extracts and wash with a saturated brine solution.

-

Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain this compound.

Visualization of Synthetic Pathway and Workflow

General Reaction Pathway

The core of the synthesis is the reduction of a nitro group to an amine.

Caption: General reaction pathway for the synthesis of this compound.

Experimental Workflow for a Typical Reduction Reaction

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Caption: A generalized experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 2-methyl-6-nitrobenzoic acid can be achieved through various effective reduction methods. Catalytic hydrogenation offers high yields and purity but requires specialized equipment. Metal-acid reductions, particularly with iron and acetic acid, are cost-effective alternatives suitable for large-scale synthesis, although the workup can be more demanding. The use of sodium dithionite provides a mild and chemoselective option. The choice of the optimal method will be dictated by the specific requirements of the synthesis, including scale, available equipment, cost considerations, and the presence of other functional groups in more complex substrates. This guide provides the necessary foundational knowledge for researchers to select and implement the most appropriate synthetic strategy for their needs.

References

A Technical Guide to the Solubility of 6-Methylanthranilic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 6-methylanthranilic acid in organic solvents. Due to a notable scarcity of publicly available quantitative solubility data for this compound, this document focuses on providing a comprehensive experimental protocol to enable researchers to determine its solubility in various solvents. The methodologies outlined are standard, reliable, and widely accepted in the scientific community.

Introduction to this compound

This compound (CAS 4389-50-8) is an aromatic amino acid with a molecular weight of 151.16 g/mol . Its structure, featuring both a carboxylic acid and an amino group on a benzene ring, suggests amphoteric properties and the potential for varied solubility characteristics in different solvent systems. Understanding its solubility is crucial for a range of applications, including reaction chemistry, purification, formulation development, and drug delivery.

Solubility Data

A comprehensive search of scientific literature and chemical databases reveals a lack of specific quantitative data on the solubility of this compound in common organic solvents. The available information is largely qualitative.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Source |

| Methanol | Soluble | [1][2] |

Note: "Soluble" indicates that the compound dissolves in the solvent, but the exact concentration at a given temperature is not specified.

Given the limited data, experimental determination of solubility is necessary for any application requiring precise concentration knowledge.

Experimental Protocol for Solubility Determination

The following protocol details the widely used shake-flask method, a reliable technique for determining the thermodynamic solubility of a solid compound in a solvent.[3][4][5] This method is followed by UV-Vis spectrophotometry for concentration analysis, a common and accessible analytical technique.

Principle

An excess amount of the solid compound is equilibrated with a known volume of the solvent at a constant temperature. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the solute in the clear filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry.

Materials and Equipment

-

This compound (solid)

-

Organic solvents of interest (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, dichloromethane)

-

Volumetric flasks

-

Analytical balance

-

Spatula

-

Thermostatic shaker or water bath with orbital shaking capabilities

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Vials with caps

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Experimental Workflow

The general workflow for determining the solubility of this compound is depicted in the following diagram.

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure

-

Preparation of Stock Solution and Calibration Curve:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen organic solvent to prepare a stock solution of known concentration.

-

Perform a series of dilutions of the stock solution to prepare at least five standard solutions of different, known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using the UV-Vis spectrophotometer. The solvent used for the dilutions should be used as the blank.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear, and the equation of the line (y = mx + c) should be determined.

-

-

Equilibration:

-

Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. An excess is ensured when undissolved solid remains visible after equilibration.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker set to the desired temperature.

-

Shake the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). The system is at equilibrium when the concentration of the dissolved solid no longer changes with time.

-

-

Sampling and Sample Preparation:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solid. This step is critical to prevent artificially high solubility values.

-

-

Analysis:

-

The clear filtrate is the saturated solution. Depending on the concentration, it may need to be diluted with the same organic solvent to fall within the linear range of the calibration curve.

-

Measure the absorbance of the (diluted) saturated solution at the λmax determined earlier.

-

-

Calculation of Solubility:

-

Use the absorbance value and the equation of the calibration curve to determine the concentration of this compound in the (diluted) saturated solution.

-

If the sample was diluted, multiply the calculated concentration by the dilution factor to obtain the concentration of the original saturated solution. This concentration represents the solubility of this compound in the chosen solvent at the specified temperature.

-

Considerations and Best Practices

-

Temperature Control: Solubility is highly dependent on temperature. Ensure that the temperature is accurately controlled and monitored throughout the equilibration and sampling steps.

-

Purity of Materials: The purity of both the this compound and the organic solvents will affect the accuracy of the solubility measurement. Use high-purity materials.

-

Equilibration Time: The time required to reach equilibrium can vary depending on the compound, solvent, and agitation rate. It is advisable to perform a preliminary experiment to determine the necessary equilibration time.

-

Solid Phase Analysis: For rigorous studies, it is good practice to analyze the solid phase remaining after equilibration (e.g., by DSC or XRD) to ensure that the compound has not undergone any polymorphic transformation or solvation.

-

Method Validation: The analytical method used for concentration determination should be validated for linearity, accuracy, and precision.

Conclusion

References

- 1. This compound | 4389-50-8 | Benchchem [benchchem.com]

- 2. 2-Amino-6-methylbenzoic acid | 4389-50-8 [chemicalbook.com]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. bioassaysys.com [bioassaysys.com]

- 5. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 6-Methylanthranilic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 6-Methylanthranilic acid (also known as 2-Amino-6-methylbenzoic acid), a valuable compound in pharmaceutical and organic synthesis. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, alongside detailed experimental protocols to aid in research and development.

Core Spectroscopic Data

The following tables summarize the essential spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.8 | d | Aromatic H |

| ~7.3 | t | Aromatic H |

| ~6.7 | d | Aromatic H |

| ~2.4 | s | Methyl (-CH₃) |

¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~170 | Carboxylic Acid (C=O) |

| ~150 | Aromatic C-NH₂ |

| ~138 | Aromatic C-CH₃ |

| ~133 | Aromatic C-H |

| ~128 | Aromatic C-H |

| ~118 | Aromatic C-COOH |

| ~115 | Aromatic C-H |

| ~20 | Methyl (-CH₃) |

Note: The NMR data presented is based on predictive models and data from structurally similar compounds. Experimental values may vary based on solvent and other experimental conditions.

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Description |

| ~3485 | Asymmetric N-H Stretch (Amino group) |

| ~3375 | Symmetric N-H Stretch (Amino group) |

| 3100-2500 | Broad O-H Stretch (Carboxylic acid) |

| ~1700 | C=O Stretch (Carboxylic acid) |

| ~1620 | N-H Bend (Amino group) |

| ~1580, ~1470 | C=C Stretch (Aromatic ring) |

Table 3: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 151 | High | [M]⁺ (Molecular Ion) |

| 134 | High | [M-OH]⁺ |

| 106 | Moderate | [M-COOH]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a volume of 0.6-0.7 mL in an NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Data Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Set the spectral width to cover a range of 0-12 ppm.

-

-

¹³C NMR Data Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

A greater number of scans will be necessary due to the low natural abundance of ¹³C.

-

Set the spectral width to cover a range of 0-200 ppm.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with Fourier transformation. Reference the spectra to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal. For KBr pellet method, mix a small amount of the sample with dry KBr powder and press into a thin pellet.

-

Instrumentation: Use a benchtop FT-IR spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal or the KBr pellet.

-

Collect the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Co-add 16 to 32 scans to enhance the signal-to-noise ratio.

-

-

Data Processing: The instrument's software will automatically subtract the background from the sample spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation: Dissolve a small quantity of the sample in a volatile solvent like methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI) and mass analyzer (e.g., Quadrupole or Time-of-Flight - TOF).

-

Data Acquisition: Introduce the sample into the ion source. The resulting ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

Data Analysis: Identify the molecular ion peak ([M]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to deduce structural information.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A logical workflow for the spectroscopic analysis of this compound.

The Architectural Blueprint of a Molecule: An In-depth Technical Guide to the Crystal Structure of 6-Methylanthranilic Acid and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the critical aspects of the solid-state structure of 6-Methylanthranilic acid, a molecule of interest in medicinal chemistry and materials science. While a definitive crystal structure for this compound is not publicly available, this paper will provide a comprehensive overview of the principles and methodologies involved in crystal structure determination. By examining the crystallographic data of a closely related compound, 2-amino-6-methylpyridinium 3-methylbenzoate, we can infer and discuss the likely structural characteristics and intermolecular interactions that govern the crystal packing of this compound.

The Significance of Crystal Structure in Drug Development

The three-dimensional arrangement of molecules in a crystal lattice is paramount in the pharmaceutical industry. It dictates several key physicochemical properties of an active pharmaceutical ingredient (API), including its solubility, dissolution rate, stability, and bioavailability. A thorough understanding of the crystal structure is therefore essential for drug design, formulation development, and ensuring the quality and efficacy of the final medicinal product. Single-crystal X-ray diffraction stands as the most powerful technique for elucidating the precise atomic arrangement within a crystalline solid.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a molecule's crystal structure is a meticulous process that involves several key stages, from crystal growth to data analysis.

Crystal Growth

The initial and often most challenging step is the growth of high-quality single crystals suitable for X-ray diffraction. This is typically achieved through slow evaporation of a saturated solution of the compound in an appropriate solvent. The choice of solvent is critical and often determined empirically.

Data Collection

A suitable single crystal is mounted on a goniometer and placed within an X-ray diffractometer. The crystal is cooled, often to 100 K, to minimize thermal vibrations of the atoms. It is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of reflections.

Structure Solution and Refinement

The intensities and positions of the diffracted spots are measured and used to calculate an electron density map of the unit cell. From this map, the positions of the individual atoms can be determined. This initial model is then refined using least-squares methods to achieve the best possible fit between the calculated and observed diffraction data.

Case Study: Crystallographic Data of a Structural Analog

In the absence of a determined crystal structure for this compound, we present the crystallographic data for a related compound, 2-amino-6-methylpyridinium 3-methylbenzoate, to provide insight into the expected structural parameters.

| Parameter | Example Value from a Related Structure |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.3175 |

| b (Å) | 23.6223 |

| c (Å) | 8.4521 |

| α (°) | 90 |

| β (°) | 105.45 |

| γ (°) | 90 |

| Volume (ų) | 1407.5 |

| Z | 4 |

Table 1: Crystallographic data for the related compound, 2-amino-6-methylpyridinium 3-methylbenzoate.

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is expected to be dominated by a network of intermolecular hydrogen bonds. The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O), while the amino group is a good hydrogen bond donor (N-H). These functional groups are likely to form robust hydrogen-bonding motifs, such as centrosymmetric dimers between the carboxylic acid groups.

In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of adjacent molecules may also contribute to the overall stability of the crystal lattice. The interplay of these non-covalent interactions will ultimately define the supramolecular architecture of solid-state this compound.

Conclusion

While the specific crystal structure of this compound remains to be experimentally determined, this technical guide has outlined the critical importance of such a study and the methodologies employed. By analyzing the crystallographic data of a close structural analog, we can anticipate a monoclinic crystal system with a rich network of intermolecular hydrogen bonds and potential π-π stacking interactions. A definitive single-crystal X-ray diffraction study of this compound would be a valuable contribution to the fields of medicinal chemistry and materials science, providing crucial data for its further development and application.

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activity of 6-Methylanthranilic Acid Derivatives

For Immediate Release

This technical guide provides an in-depth analysis of the biological activities of 6-Methylanthranilic acid derivatives, a class of compounds demonstrating significant potential in the fields of oncology, microbiology, and antioxidant therapies. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, experimental methodologies, and an exploration of the underlying signaling pathways.

Key Biological Activities and Quantitative Data

Derivatives of this compound have exhibited a range of promising biological effects. Notably, certain compounds have demonstrated potent anticancer and antimicrobial properties. The following tables summarize the key quantitative data from preclinical studies.

Table 1: Anticancer Activity of this compound Derivatives

| Compound ID | Cancer Cell Line | IC50 (µg/mL) | Reference |

| 1 | HCT-116 (Colon) | 5 | [1] |

| 2 (Adriamycin) | HepG2 (Liver) | 4.50 ± 0.2 µM | [2] |

| 3 (OSe 14) | HepG2 (Liver) | 3.57 ± 0.1 µM | [2] |

| 4 (OSe 14) | MCF-7 (Breast) | 5.64 ± 0.3 µM | [2] |

| 5 (OSe 5) | HepG2 (Liver) | 7.08 ± 0.6 µM | [2] |

| 6 (OSe 15) | HepG2 (Liver) | 6.48 ± 0.4 µM | [2] |

| 7 (OSe 4) | HepG2 (Liver) | 11.21 ± 1.0 µM | [2] |

| 8 (OSe 6) | HepG2 (Liver) | 16.22 ± 1.2 µM | [2] |

Note: Compound 1 is 4-{1-[2-(2-Chloro-4-nitro-phenylamino)-acetyl]-1H-indol-3-yl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester. Compounds 3-8 are organodiselenide-tethered methyl anthranilates.

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound ID | Microorganism | MIC | Reference |

| 9 | Escherichia coli | pMICec = 2.50 µM/mL | [1] |

| 10 (OSe 14) | Candida albicans | 2 µM | [3] |

| 11 (OSe 14) | Staphylococcus aureus | 2 µM | [3] |

| 12 (OSe 14) | Escherichia coli | 0.5 µM | [3] |

Note: Compound 9 is 6-Methyl-4-{1-[2-(4-nitro-phenylamino)-acetyl]-1H-indol-3-yl}-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester. Compounds 10-12 are an organodiselenide-tethered methyl anthranilate.

Table 3: Antioxidant Activity of Methyl Anthranilate Derivatives

| Compound ID | Assay | Radical Scavenging Activity (%) | Reference |

| OSe 14 | DPPH | 96 | [2] |

| OSe 5 | DPPH | 92 | [2] |

| OSe 14 | ABTS | 91 | [2] |

| OSe 5 | ABTS | 86 | [2] |

| Vitamin C | DPPH | 95 | [2] |

Note: These compounds are organodiselenide-tethered methyl anthranilates, structurally related to this compound derivatives.

Signaling Pathway Modulation

The biological effects of this compound derivatives are attributed to their interaction with key cellular signaling pathways. Two prominent targets that have been identified for the broader class of anthranilic acid derivatives are the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aldo-Keto Reductase 1C3 (AKR1C3).

VEGFR-2 Signaling Pathway

VEGFR-2 is a critical mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer progression.[3] Inhibition of VEGFR-2 signaling can disrupt tumor growth and metastasis. Anthranilic acid-based compounds have been investigated as inhibitors of this pathway.[4]

VEGFR-2 Signaling Pathway Inhibition

AKR1C3-Mediated Androgen Synthesis

AKR1C3 is an enzyme implicated in the biosynthesis of potent androgens, such as testosterone and dihydrotestosterone, which play a crucial role in the progression of castration-resistant prostate cancer.[5][6] N-benzoyl anthranilic acid derivatives have been identified as selective inhibitors of AKR1C3.[6][7]

AKR1C3-Mediated Androgen Synthesis Inhibition

Experimental Protocols

To facilitate further research and validation of the biological activities of this compound derivatives, detailed methodologies for key in vitro assays are provided below.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Workflow:

MTT Assay Experimental Workflow

Detailed Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives and add them to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

DPPH Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method to determine the free radical scavenging activity of a compound.

Detailed Protocol:

-

Sample Preparation: Prepare various concentrations of the this compound derivatives in a suitable solvent (e.g., methanol or ethanol).

-

Reaction Mixture: In a 96-well plate, add 100 µL of the sample solution to 100 µL of a freshly prepared DPPH solution (e.g., 0.1 mM in methanol).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader. Ascorbic acid is typically used as a positive control.

-

Data Analysis: Calculate the percentage of radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the reaction mixture. The EC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, can then be determined.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase, such as VEGFR-2.

Detailed Protocol:

-

Reagent Preparation: Prepare the kinase, substrate (a peptide that can be phosphorylated by the kinase), ATP, and the test compounds (this compound derivatives) in an appropriate assay buffer.

-

Kinase Reaction: In a 96-well plate, combine the kinase and the test compound at various concentrations and incubate for a short period to allow for binding.

-

Initiation of Reaction: Initiate the kinase reaction by adding the substrate and ATP mixture.

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a luminescence-based assay that measures the amount of ADP produced or by using a specific antibody that recognizes the phosphorylated substrate.

-

Data Analysis: Plot the kinase activity against the inhibitor concentration and determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

Conclusion

This compound derivatives represent a promising scaffold for the development of novel therapeutic agents. Their demonstrated anticancer, antimicrobial, and antioxidant activities, coupled with their potential to modulate key signaling pathways such as VEGFR-2 and AKR1C3, warrant further investigation. This technical guide provides a foundational resource for researchers to advance the understanding and application of these versatile compounds in drug discovery and development.

References

- 1. S-EPMC3470935 - Selective inhibitors of aldo-keto reductases AKR1C1 and AKR1C3 discovered by virtual screening of a fragment library. - OmicsDI [omicsdi.org]

- 2. mdpi.com [mdpi.com]

- 3. Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]

- 5. Synthesis and Antimicrobial Evaluation of 6-Alkylamino-N-phenylpyrazine-2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo–keto reductase AKR1C3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo-keto reductase AKR1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermodynamic Properties of 6-Methylanthranilic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermodynamic and physicochemical properties of 6-Methylanthranilic acid (also known as 2-Amino-6-methylbenzoic acid). Given the specificity of this compound, this paper also contextualizes its properties through data from related anthranilic acid derivatives and outlines the standard experimental methodologies for their determination. This document is intended to serve as a foundational resource for professionals in research and development.

Physicochemical and Thermodynamic Properties

Properties of this compound

The available data for this compound is summarized in the table below. The melting point is a key thermodynamic property indicating the energy required to overcome crystal lattice forces.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉NO₂ | [1][2] |

| Molecular Weight | 151.16 g/mol | [2][3] |

| CAS Number | 4389-50-8 | [1] |

| Appearance | Off-white to light yellow solid | [2] |

| Melting Point (mp) | 127-130 °C (with decomposition) | [1][2][3] |

| Solubility | Soluble in methanol | [2] |

Comparative Properties of Anthranilic Acid (Parent Compound)

To offer a broader thermodynamic context, this table summarizes the properties of anthranilic acid. This data can be useful for estimations and comparative analysis.

| Property | Value | Unit | Reference(s) |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -380.4 | kJ/mol | [4] |

| Proton Affinity (PAff) | 901.50 | kJ/mol | [5] |

| Gas Basicity (BasG) | 869.00 | kJ/mol | [5] |

| Acidity (pKa) - Amino group | 2.17 | [4] | |

| Acidity (pKa) - Carboxyl group | 4.85 | [4] |

Experimental Protocols for Thermodynamic Analysis

Determining the thermodynamic properties of a compound like this compound involves several standard experimental techniques. The following sections detail the generalized methodologies applicable for such a substance.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It is widely used to determine properties like melting point and enthalpy of fusion.

Methodology:

-

Sample Preparation: A small, precisely weighed amount of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Instrumentation: The sample and reference pans are placed in the DSC cell.

-

Thermal Program: The cell is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

-

Data Acquisition: The instrument records the heat flow to the sample versus temperature. An endothermic peak is observed during melting.

-

Data Analysis: The onset of the peak is taken as the melting point. The area under the peak is integrated to calculate the enthalpy of fusion (ΔfusH).

Combustion Calorimetry

Static-bomb combustion calorimetry is used to determine the standard energy of combustion, from which the standard enthalpy of formation (ΔfH°) can be derived.[6]

Methodology:

-

Sample Preparation: A pellet of known mass of the substance is placed in a crucible within a high-pressure vessel (the "bomb"). A cotton fuse is used for ignition.[6]

-

Pressurization: The bomb is filled with high-purity oxygen to a pressure of approximately 3 MPa.

-

Calorimetry: The bomb is submerged in a known volume of water in a calorimeter. The system is allowed to reach thermal equilibrium.

-

Ignition & Measurement: The sample is ignited electrically. The temperature change of the water is precisely measured to calculate the heat released.

-

Correction & Calculation: Corrections are made for the heat of combustion of the fuse and any side reactions (like the formation of nitric acid from atmospheric nitrogen).[6] The standard energy of combustion is then calculated, which is used to derive the enthalpy of formation.[7]

Vapor Pressure and Enthalpy of Sublimation/Vaporization

Techniques like Calvet microcalorimetry and Knudsen mass-loss effusion are employed to measure vapor pressures at different temperatures, which allows for the calculation of enthalpies of phase transitions from a condensed phase to the gas phase.[6][7]

Methodology (Knudsen Effusion):

-

Setup: A sample is placed in a Knudsen cell, which is a small container with a very small orifice, inside a high-vacuum chamber.

-

Measurement: The cell is heated to a specific temperature, and the rate of mass loss through the orifice due to sublimation/evaporation is measured.

-

Calculation: The vapor pressure is calculated from the rate of mass loss using the Knudsen equation.

-

Data Analysis: By measuring the vapor pressure at various temperatures, the enthalpy of sublimation or vaporization can be determined using the Clausius-Clapeyron equation.[6]

Visualized Workflows and Biological Context

Experimental Workflow for Thermodynamic Characterization

The following diagram illustrates a generalized workflow for the experimental determination of key thermodynamic properties of a solid organic acid like this compound.

Biological Significance of Anthranilic Acid Derivatives

While specific signaling pathways for this compound are not defined in the literature, the broader class of anthranilic acid derivatives is recognized for significant biological activity, making them a "privileged scaffold" in medicinal chemistry.[2] Their therapeutic potential stems from interactions with various biological targets.[2]

Derivatives of anthranilic acid are known to possess anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[2][8] A well-known example is the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), which are derived from anthranilic acid.[2] The diagram below conceptualizes the established biological activities of this class of compounds, providing a relevant context for drug development professionals.

References

- 1. matrixscientific.com [matrixscientific.com]

- 2. This compound | 4389-50-8 | Benchchem [benchchem.com]

- 3. 2-氨基-6-甲基苯甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Anthranilic acid - Wikipedia [en.wikipedia.org]

- 5. anthranilic acid (CAS 118-92-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues [mdpi.com]

6-Methylanthranilic acid as a privileged scaffold in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylanthranilic acid, a simple methylated derivative of anthranilic acid, has emerged as a privileged scaffold in medicinal chemistry. Its inherent structural features, including a carboxylic acid and an aniline moiety on a benzene ring, provide a versatile platform for the design and synthesis of a diverse range of bioactive molecules. The strategic placement of the methyl group at the 6-position introduces conformational constraints and lipophilicity that can significantly influence the binding affinity and selectivity of its derivatives for various biological targets. This technical guide provides a comprehensive overview of the medicinal chemistry of this compound, focusing on its applications in the development of anti-inflammatory and anticancer agents. The guide includes a compilation of quantitative biological data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.

Anti-inflammatory Activity of this compound Derivatives

Derivatives of this compound have been extensively investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes and other inflammatory mediators.

Cyclooxygenase (COX) Inhibition

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of COX-1 and COX-2 enzymes. This compound derivatives have been designed to target these enzymes, with a particular focus on achieving selective COX-2 inhibition to minimize the gastrointestinal side effects associated with non-selective COX inhibitors.

| Compound | R Group | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Mefenamic Acid | - | 21.2 | 7.3 | 2.9 | [1] |

| JS-3 | (Structure not specified) | >100 | 8.1 | >12.3 | [1] |

| JS-4 | (Structure not specified) | 59.1 | 4.3 | 13.7 | [1] |

Table 1: In vitro cyclooxygenase (COX) inhibitory activity of anthranilic acid derivatives.

Signaling Pathway: COX-2 and Inflammation

The cyclooxygenase-2 (COX-2) pathway plays a central role in the inflammatory response. Upon stimulation by pro-inflammatory signals, cellular arachidonic acid is converted by COX-2 into prostaglandin H2 (PGH2). PGH2 is then further metabolized by specific synthases to produce various prostaglandins, including prostaglandin E2 (PGE2), which is a key mediator of inflammation, pain, and fever.[2] Inhibitors based on the this compound scaffold can block the activity of COX-2, thereby reducing the production of these pro-inflammatory prostaglandins.

Figure 1: Simplified COX-2 signaling pathway and the inhibitory action of this compound (6-MAA) derivatives.

Anticancer Activity of this compound Derivatives

The this compound scaffold has also proven to be a valuable template for the development of novel anticancer agents. These derivatives have demonstrated cytotoxic activity against a range of cancer cell lines, often through the inhibition of key signaling pathways involved in tumor growth and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

VEGFRs are receptor tyrosine kinases that play a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3] Inhibition of VEGFR signaling can disrupt the tumor blood supply, leading to a reduction in tumor growth.

| Compound | R Group | Cell Line | GI50 (µM) | Reference |

| 22 | N-substituted 1,3,5-triazine | HCT-116 (Colon) | 7-11 | [4] |

| 46 | N-substituted 1,3,5-triazine | HCT-116 (Colon) | 7-11 | [4] |

| 22 | N-substituted 1,3,5-triazine | MCF-7 (Breast) | 15-24 | [4] |

| 46 | N-substituted 1,3,5-triazine | MCF-7 (Breast) | 15-24 | [4] |

| 22 | N-substituted 1,3,5-triazine | HeLa (Cervical) | 11-18 | [4] |

| 46 | N-substituted 1,3,5-triazine | HeLa (Cervical) | 11-18 | [4] |

Table 2: In vitro anticancer activity (GI50) of N-(1H-benzo[d]imidazol-2(3H)-ylidene)benzenesulfonamide derivatives.

Signaling Pathway: VEGFR-2 in Angiogenesis

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[5] This activation initiates a cascade of downstream signaling events, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival, leading to angiogenesis.[6][7] this compound-based inhibitors can target the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking its activity and inhibiting the entire downstream signaling cascade.

Figure 2: VEGFR-2 signaling pathway in angiogenesis and the inhibitory point of this compound (6-MAA) derivatives.

Experimental Protocols

General Synthesis of N-Aryl Anthranilic Acid Derivatives

A common method for the synthesis of N-aryl anthranilic acid derivatives is the Ullmann condensation.[8]

Protocol:

-

A mixture of an o-chlorobenzoic acid (1 equivalent), a substituted aniline (1.1 equivalents), anhydrous potassium carbonate (2 equivalents), and a catalytic amount of cupric oxide is refluxed in a suitable solvent (e.g., amyl alcohol or DMF) for several hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts.

-

The filtrate is concentrated under reduced pressure.

-

The residue is dissolved in water and acidified with a dilute acid (e.g., HCl) to precipitate the crude product.

-

The crude product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol).

Figure 3: General workflow for the Ullmann condensation synthesis of N-aryl anthranilic acid derivatives.

In Vitro VEGFR-2 Kinase Assay

The inhibitory activity of this compound derivatives against VEGFR-2 can be determined using an in vitro kinase assay. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.[9]

Protocol:

-

Reagent Preparation:

-

Prepare a 1x Kinase Buffer by diluting a 5x stock solution.

-

Prepare serial dilutions of the test compound (this compound derivative) in the 1x Kinase Buffer. The final DMSO concentration should be kept below 1%.

-

Dilute the recombinant human VEGFR-2 enzyme to the desired concentration in 1x Kinase Buffer.

-

Prepare a master mix containing the kinase buffer, ATP, and a suitable substrate (e.g., poly(Glu,Tyr) 4:1).

-

-

Assay Procedure:

-

Add the master mix to the wells of a 96-well plate.

-

Add the diluted test compounds to the appropriate wells. Include a positive control (no inhibitor) and a blank (no enzyme).

-

Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to all wells except the blank.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction and detect the remaining ATP by adding a kinase detection reagent (e.g., Kinase-Glo®).

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Read the luminescence using a microplate reader.

-

-

Data Analysis:

-

The luminescence signal is inversely proportional to the kinase activity.

-

Calculate the percentage of inhibition for each compound concentration relative to the positive control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Figure 4: Experimental workflow for an in vitro VEGFR-2 kinase assay.

Conclusion

This compound represents a highly versatile and privileged scaffold in medicinal chemistry. Its derivatives have demonstrated significant potential as anti-inflammatory and anticancer agents through the modulation of key biological targets such as COX enzymes and VEGFR kinases. The structure-activity relationship studies, facilitated by the systematic synthesis and biological evaluation of analogs, continue to provide valuable insights for the design of more potent and selective therapeutic agents. The experimental protocols and pathway diagrams presented in this guide offer a foundational resource for researchers and drug development professionals working with this promising chemical scaffold. Further exploration of this scaffold is warranted to unlock its full therapeutic potential in various disease areas.

References

- 1. ijper.org [ijper.org]

- 2. COX 2 pathway: Significance and symbolism [wisdomlib.org]

- 3. ClinPGx [clinpgx.org]

- 4. Synthesis, Antitumor Evaluation, Molecular Modeling and Quantitative Structure-Activity Relationship (QSAR) of Novel 2-[(4-Amino-6- N-substituted-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl- N-(1 H-benzo[ d]imidazol-2(3 H)-ylidene)Benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 7. commerce.bio-rad.com [commerce.bio-rad.com]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. benchchem.com [benchchem.com]

6-Methylanthranilic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylanthranilic acid, a derivative of anthranilic acid, serves as a valuable building block in organic synthesis. This technical guide provides an in-depth overview of its discovery, historical context, key chemical properties, and detailed experimental protocols for its synthesis and characterization. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis, presenting quantitative data in structured tables and visualizing complex processes through diagrams.

Introduction

This compound, systematically known as 2-amino-6-methylbenzoic acid, is an aromatic amino acid. Its structure, featuring a carboxylic acid and an amino group ortho to a methyl group on a benzene ring, makes it a versatile intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and dyes.[1] The strategic placement of the methyl group influences the molecule's reactivity and imparts specific properties to its derivatives.

Discovery and Historical Context

The history of this compound is intrinsically linked to the discovery and exploration of its parent compound, anthranilic acid. Anthranilic acid was first isolated in 1841 by Carl Julius Fritzsche through the degradation of indigo dye.[2] This discovery paved the way for the investigation of a new class of aromatic compounds. While the exact date of the first synthesis of this compound is not well-documented, its development is a part of the broader expansion of synthetic organic chemistry in the late 19th and early 20th centuries, which saw the systematic derivatization of fundamental aromatic structures. The synthesis of various substituted anthranilic acids became crucial for the burgeoning dye and pharmaceutical industries.[3][4][5]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug design.

General Properties

| Property | Value | Reference |

| Chemical Formula | C₈H₉NO₂ | [6][7][8] |

| Molecular Weight | 151.16 g/mol | [6][7] |

| Appearance | Off-white to beige powder | [1] |

| Melting Point | 128-130 °C (decomposes) | |

| Purity | ≥ 98% |

Solubility

| Solvent | Solubility | Reference |

| Water | Slightly soluble | |

| Organic Solvents | Soluble |

Acidity

| Parameter | Value | Reference |

| pKa (Carboxylic Acid) | 2.71 | |

| pKa (Amino Group) | 4.62 |

Synthesis of this compound

The most common and established method for the synthesis of this compound is the reduction of 2-methyl-6-nitrobenzoic acid.[6]

Synthetic Pathway

The synthesis involves the catalytic hydrogenation of the nitro group to an amino group.

Experimental Protocol: Catalytic Hydrogenation

This protocol details the reduction of 2-methyl-6-nitrobenzoic acid to this compound using palladium on carbon as a catalyst.

Materials:

-

2-methyl-6-nitrobenzoic acid

-

Methanol

-

10% Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas

-

Inert gas (e.g., Nitrogen or Argon)

-

Filter aid (e.g., Celite)

-

Standard laboratory glassware and hydrogenation apparatus

Procedure:

-

In a suitable hydrogenation vessel, dissolve 2-methyl-6-nitrobenzoic acid (1.5 g, 8.29 mmol) in methanol (35 mL).[9]

-

Carefully add the 10% Pd/C catalyst (150 mg) to the solution.[9]

-

Seal the reaction vessel and purge it with an inert gas to remove any oxygen.

-

Pressurize the vessel with hydrogen gas to the desired pressure and stir the reaction mixture vigorously at room temperature.[9]

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

The reaction is typically complete when the starting material is no longer detected.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of filter aid to remove the Pd/C catalyst.

-

Wash the filter cake with a small amount of methanol.

-

Combine the filtrate and the washings and concentrate the solution under reduced pressure to yield the crude this compound.[9]

-

The crude product can be further purified by recrystallization from a suitable solvent if necessary.

Characterization

The identity and purity of the synthesized this compound can be confirmed through various analytical techniques.

Characterization Workflow

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on its structure and data from similar compounds.

¹H NMR Spectroscopy (Expected Chemical Shifts)

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic CH | 6.5 - 7.5 | m |

| NH₂ | 4.0 - 5.0 | br s |

| CH₃ | ~2.3 | s |

| COOH | 10.0 - 12.0 | br s |

¹³C NMR Spectroscopy (Expected Chemical Shifts)

| Carbon | Chemical Shift (δ, ppm) |

| C=O | 168 - 172 |

| Aromatic C-NH₂ | 148 - 152 |

| Aromatic C-CH₃ | 135 - 140 |

| Aromatic CH | 110 - 135 |

| Aromatic C-COOH | 110 - 115 |

| CH₃ | ~20 |

Mass Spectrometry

| Ion | m/z (calculated) | m/z (observed) |

| [M+H]⁺ | 152.0657 | 152 |

FT-IR Spectroscopy

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch (amine) | 3300 - 3500 |

| O-H Stretch (carboxylic acid) | 2500 - 3300 (broad) |

| C=O Stretch (carboxylic acid) | 1680 - 1710 |

| C=C Stretch (aromatic) | 1450 - 1600 |

Applications in Research and Development

This compound is a valuable starting material in the synthesis of various target molecules in the pharmaceutical and chemical industries. Its derivatives have been investigated for a range of biological activities. It serves as a key intermediate in the creation of more complex molecules, including potential therapeutic agents.[1]

Conclusion

This technical guide has provided a detailed overview of this compound, from its historical roots to its synthesis and characterization. The presented data and protocols are intended to be a valuable resource for scientists and researchers, facilitating its use in the laboratory and in the development of new chemical entities. The structured presentation of quantitative data and the visualization of key processes aim to enhance the practical application of this versatile chemical compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Anthranilic acid - Wikipedia [en.wikipedia.org]

- 3. The Chemistry of Anthranilic Acid | Bentham Science [eurekaselect.com]

- 4. researchgate.net [researchgate.net]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. This compound | 4389-50-8 | Benchchem [benchchem.com]

- 7. 2-Amino-6-methylbenzoic acid [webbook.nist.gov]

- 8. 2-Amino-6-methylbenzoic Acid | CymitQuimica [cymitquimica.com]

- 9. 2-Amino-6-methylbenzoic acid | 4389-50-8 [chemicalbook.com]

A Technical Guide to Quantum Chemical Calculations for Aromatic Amino Acids: A Case Study Using Anthranilic Acid as a Model for 6-Methylanthranilic Acid

Disclaimer: Due to the limited availability of comprehensive published data on the quantum chemical calculations of 6-Methylanthranilic acid, this guide utilizes its parent molecule, anthranilic acid (2-aminobenzoic acid) , as a representative model. The methodologies, data types, and analyses presented are directly applicable to the study of this compound and its derivatives.

Introduction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools in the fields of chemistry, materials science, and drug development.[1] These computational methods allow for the precise investigation of molecular properties, including equilibrium geometry, vibrational frequencies, and electronic characteristics, offering profound insights that complement and guide experimental research.[1][2]

This technical guide provides an in-depth overview of the theoretical and experimental approaches used to characterize molecules like this compound. By using anthranilic acid as a model, we will detail the protocols for computational analysis via DFT and experimental verification through Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy. The objective is to furnish researchers, scientists, and drug development professionals with a foundational understanding of these powerful techniques.

Methodologies

Computational Protocol: Density Functional Theory (DFT)

Quantum chemical calculations for anthranilic acid are typically performed using the Gaussian suite of programs. The B3LYP functional, a hybrid method that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed.[2] A high-level basis set, such as 6-311++G(d,p), is used to ensure accuracy. This basis set includes diffuse functions (++) for accurately describing anions and lone pairs, and polarization functions (d,p) to handle the non-spherical nature of electron density in molecules.

The computational workflow begins with the optimization of the molecular geometry to find the lowest energy conformation. Following optimization, a frequency calculation is performed at the same level of theory to confirm that the structure is a true minimum (i.e., no imaginary frequencies) and to predict the vibrational spectra (IR and Raman).[2] From these calculations, key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are also determined.

Experimental Protocols

2.2.1 Fourier-Transform Infrared (FT-IR) Spectroscopy The FT-IR spectrum of the sample is recorded using a spectrometer, such as a Nexus 670, over a range of 4000–400 cm⁻¹.[3] The sample is prepared by mixing it with spectroscopic grade KBr powder in a 1:100 ratio. This mixture is then pressed into a transparent disc under high pressure.[3] The resulting spectrum provides information on the molecular vibrations that involve a change in the dipole moment.